

# Comparative Analysis of AMX0114 in Preclinical Amyotrophic Lateral Sclerosis (ALS) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

AMX0114 is an investigational antisense oligonucleotide (ASO) under development by Amylyx Pharmaceuticals for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] It is designed to target and reduce the expression of calpain-2 (CAPN2), a calcium-activated protease implicated in the axonal degeneration that is a hallmark of ALS pathology.[1][3][4] Preclinical studies have demonstrated the potential of AMX0114 to mitigate neuronal damage in various in vitro models of the disease. This guide provides a comparative analysis of AMX0114's performance in these models, supported by available experimental data.

#### Efficacy of AMX0114 in Cellular Models of ALS

AMX0114 has been evaluated in several in vitro models using human induced pluripotent stem cell (iPSC)-derived neurons to assess its ability to reduce CAPN2 expression and protect against neurodegeneration. The primary endpoints in these studies included the reduction of CAPN2 mRNA and protein levels, prevention of neurite degeneration, reduction of the axonal damage biomarker neurofilament light chain (NfL), and improvement of neuronal survival.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies of AMX0114.

Table 1: CAPN2 Knockdown Efficiency of AMX0114



| Cell Type                                 | Metric                                                       | Result          | Source |
|-------------------------------------------|--------------------------------------------------------------|-----------------|--------|
| Human iPSC-derived glutamatergic neurons  | CAPN2 mRNA reduction                                         | ≥74%            | [5]    |
| Human iPSC-derived motor neuron cell line | CAPN2 mRNA reduction                                         | ≥99%            | [5]    |
| Human iPSC-derived motor neuron cell line | Potency (EC50)                                               | ~40 nM          | [5]    |
| Not Specified                             | CAPN2 mRNA Knockdown (Reduction vs. Control)                 | 77.25% - 94.47% | [1]    |
| Not Specified                             | Calpain-2 Protein<br>Knockdown<br>(Reduction vs.<br>Control) | 23.32% - 51.07% | [1]    |

Table 2: Neuroprotective Effects of AMX0114 in ALS Disease Models



| Disease Model                                                                   | Key Finding                           | Result                                                                     | Source |
|---------------------------------------------------------------------------------|---------------------------------------|----------------------------------------------------------------------------|--------|
| Neurotoxin-induced<br>neuronal injury<br>(vincristine, rotenone,<br>colchicine) | Reduction in extracellular NfL levels | Significant reduction<br>with AMX0114<br>pretreatment                      | [1][6] |
| Neurotoxin-induced<br>neuronal injury<br>(vincristine, rotenone,<br>colchicine) | Rescue of neurite degeneration        | Significant rescue with AMX0114 pretreatment                               | [5]    |
| Oxidant-induced cell death (hydrogen peroxide)                                  | Improved neuronal survival            | Statistically significant improvement in survival                          | [1]    |
| TDP-43 (M337V)<br>mutation model of<br>ALS                                      | Improved neuronal<br>survival         | ~60% reduction in cell<br>death relative to<br>untreated mutant<br>neurons | [1]    |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the preclinical assessment of AMX0114.

## In Vitro ASO Efficacy Screening in Human iPSC-Derived Neurons

- Objective: To assess the ability of AMX0114 to reduce CAPN2 mRNA levels in human neurons.
- Cell Lines:
  - Human induced pluripotent stem cell (iPSC)—derived glutamatergic neurons (ioGlutamatergic Neurons; bit.bio).[5]



- iPSC-derived human spinal motor neuron cell line (iCell Motor Neurons; FUJIFILM Cellular Dynamics, Inc.).[5]
- ASO Application: ASOs were applied to the neurons via gymnosis (naked ASO delivery without transfection reagents).[7]
- Incubation: Neurons were incubated with varying concentrations of AMX0114 for 48 hours.[7]
- Analysis of CAPN2 mRNA Levels:
  - Total RNA was extracted from the treated neurons.
  - CAPN2 mRNA levels were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[5]
- Cytotoxicity Assessment: Cell viability was assessed using Hoechst (5 μg/mL) staining and imaging 48 hours after ASO treatment.[7]

## **Neuroprotection Assays in Neurotoxin-Induced Injury Models**

- Objective: To evaluate the neuroprotective effects of AMX0114 against neurotoxic triggers.
- Cell Line: iPSC-derived motor neurons.[1]
- Experimental Procedure:
  - Neurons were pre-treated with AMX0114.[1]
  - Neuronal injury was induced by exposing the cells to varying concentrations of neurotoxic compounds such as vincristine, rotenone, and colchicine.[1]
- Endpoint Analysis:
  - Neurite Degeneration: Changes in neurite morphology and integrity were assessed, likely through immunocytochemistry for neuronal markers like βIII-tubulin and subsequent imaging analysis.[6]



 Neurofilament Light Chain (NfL) Excretion: The concentration of NfL in the cell culture supernatant was measured as a biomarker of axonal damage.[1][5]

#### **Neuronal Survival Assay in a TDP-43 ALS Model**

- Objective: To determine if AMX0114 can improve the survival of neurons with an ALS-linked mutation.
- Model: iPSC-derived neurons expressing a pathogenic TDP-43 mutation (M337V), which increases the risk of cell death.[1][8]
- Treatment: Neurons were treated with varying concentrations of AMX0114 (as low as 0.01 μM).[1]
- Analysis: Neuronal survival was monitored over time, likely using longitudinal fluorescence microscopy to track individual cells. Cell death was quantified, and survival curves were generated.[1][8]

#### **Visualizing Pathways and Workflows**

Diagrams illustrating the mechanism of action and experimental designs provide a clearer understanding of the scientific rationale and approach.



Click to download full resolution via product page

Caption: Calpain-2 signaling pathway in ALS and the mechanism of action of AMX0114.





Click to download full resolution via product page

Caption: General experimental workflow for assessing the neuroprotective effects of AMX0114.

### **Comparative Discussion**

Direct, head-to-head comparisons of AMX0114 with other ALS therapeutics in the same preclinical models are not yet publicly available. However, the existing data allows for a discussion of its potential advantages and unique mechanism of action.

 Targeting a Downstream Effector: Many ALS therapeutic strategies focus on upstream targets such as SOD1 or C9orf72 mutations. AMX0114 targets calpain-2, a downstream effector in the neurodegenerative cascade that is implicated in both genetic and sporadic forms of ALS.[3] This approach may offer a broader therapeutic window and applicability across different patient populations.



- Neurofilament Light Chain (NfL) Reduction: The ability of AMX0114 to reduce NfL levels in vitro is a promising finding, as NfL is a well-established biomarker of axonal damage in ALS and other neurodegenerative diseases.[1][9] This provides a quantifiable measure of neuroprotection that is clinically relevant.
- Efficacy in a TDP-43 Model: The demonstration of improved neuronal survival in a TDP-43 mutation model is significant, as TDP-43 pathology is a hallmark of over 95% of ALS cases.
   [1][10] This suggests that AMX0114 could be effective in a large proportion of the ALS patient population.

Currently, AMX0114 is being evaluated in a Phase 1 clinical trial, LUMINA, to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in people with ALS.[3][11] Data from this and future studies will be critical in determining the therapeutic potential of AMX0114 and its standing relative to other investigational and approved therapies for ALS. Early data from the first cohort of the LUMINA trial indicated that AMX0114 was generally well-tolerated, with no treatment-related serious adverse events reported.[12][13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. amylyx.com [amylyx.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. amylyx.com [amylyx.com]
- 4. amylyx.com [amylyx.com]
- 5. mdaconference.org [mdaconference.org]
- 6. amylyx.com [amylyx.com]
- 7. amylyx.com [amylyx.com]
- 8. amylyx.com [amylyx.com]
- 9. alsnewstoday.com [alsnewstoday.com]



- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Amylyx presents safety outcomes of AMX0114 in LUMINA study [clinicaltrialsarena.com]
- 12. Amylyx Pharmaceuticals Announces New Safety and Tolerability Cohort 1 Data of AMX0114 in ALS from First-in-Human LUMINA Trial | Amylyx [amylyx.com]
- 13. Amylyx Pharmaceuticals Announces New Safety and Tolerability Cohort 1 Data of AMX0114 in ALS from First-in-Human LUMINA Trial | MarketScreener [marketscreener.com]
- To cite this document: BenchChem. [Comparative Analysis of AMX0114 in Preclinical Amyotrophic Lateral Sclerosis (ALS) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855821#comparative-analysis-of-atx-0114-in-different-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com